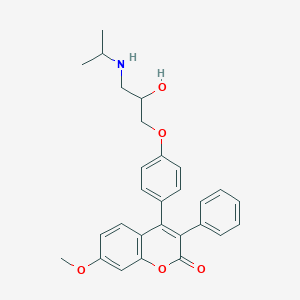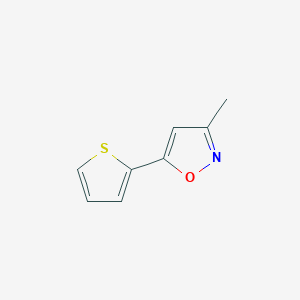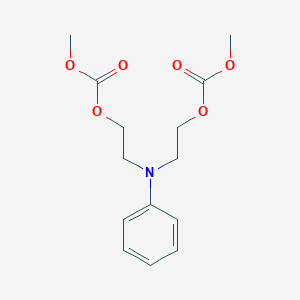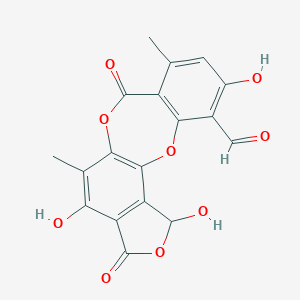
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound that belongs to the family of flavonoids. It is also known as naringenin-7-O-glucoside and is commonly found in citrus fruits, especially grapefruit. This compound has gained significant attention due to its various potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to regulate various signaling pathways that are involved in the development and progression of cancer.
Biochemical And Physiological Effects
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and lipid profiles.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- in lab experiments is its ability to act as a natural antioxidant and anti-inflammatory agent. However, one of the limitations is the availability of this compound in large quantities.
Future Directions
There are various future directions for the research on 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-. Some of the potential areas of research include the development of novel drug formulations using this compound, the study of its potential role in the prevention and treatment of neurological disorders, and the investigation of its mechanism of action in different disease conditions. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
In conclusion, 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound with various potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to explore its full potential and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- can be achieved through different methods. One of the commonly used methods is the enzymatic synthesis of naringin, which is then converted into naringenin-7-O-glucoside using glucosyltransferase enzymes. Another method involves the chemical synthesis of naringenin-7-O-glucoside using various chemical reagents.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential role in the prevention and treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders.
properties
CAS RN |
111038-37-0 |
|---|---|
Product Name |
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- |
Molecular Formula |
C28H29NO5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C28H29NO5/c1-18(2)29-16-21(30)17-33-22-11-9-20(10-12-22)26-24-14-13-23(32-3)15-25(24)34-28(31)27(26)19-7-5-4-6-8-19/h4-15,18,21,29-30H,16-17H2,1-3H3 |
InChI Key |
BLQSVYLPNWHPKH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
synonyms |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenyl -chromen-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)



